molecular formula C7H4N2O2S B179327 Thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1256804-25-7

Thiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B179327
CAS No.: 1256804-25-7
M. Wt: 180.19 g/mol
InChI Key: YMHQNVGWFTZOAO-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS 1256804-25-7) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a privileged scaffold for designing novel kinase inhibitors. Recent research has highlighted its critical role in the development of potent therapeutic agents, particularly in oncology. The compound is a key precursor in the synthesis of novel c-KIT inhibitors aimed at overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) . Structure-activity relationship (SAR) studies functionalized at the 6-position have led to compounds with potent activity against resistant c-KIT double mutants (e.g., V560G/D816V) and remarkable anti-proliferative effects on cancer cell lines like GIST-T1 and HMC1.2 . Furthermore, the thiazolo[5,4-b]pyridine scaffold is central to the development of potent MALT-1 inhibitors for treating hematologic malignancies such as Activated B-cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) . It has also been historically utilized in the creation of agonists for sphingosine-1-phosphate (S1P) receptors, investigated for immunomodulatory applications in conditions like multiple sclerosis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQNVGWFTZOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256804-25-7
Record name [1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Comprehensive Synthesis Strategies for Thiazolo[5,4-b]pyridine-6-carboxylic Acid Core

A robust and sequential synthetic route has been developed to construct the this compound core. This multi-step process originates from the commercially available 3,5-dibromo-2-aminopyridine and proceeds through a series of carefully controlled chemical transformations, including thiourea (B124793) formation, cyclization, deamination, carbonylation, and hydrolysis.

Multi-Step Synthesis from 3,5-Dibromo-2-Aminopyridine

The synthesis of thiazolo[5,4-b]pyridyl-6-carboxylic acid is accomplished through a five-step reaction sequence starting with 3,5-dibromo-2-aminopyridine. This pathway involves acylation, cyclization, diazotization, carbonyl insertion, and hydrolysis to yield the final product, providing an efficient method for its preparation. scispace.com

The initial step in the synthesis involves the formation of a thiourea derivative from 3,5-dibromo-2-aminopyridine. This is typically achieved by reacting the aminopyridine with an isothiocyanate reagent. A common method for preparing isothiocyanates involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then desulfurized. beilstein-journals.org Another approach involves the use of reagents like benzoyl isothiocyanate. The reaction of 3,5-dibromo-2-aminopyridine with benzoyl isothiocyanate, followed by hydrolysis of the resulting benzoylthiourea, yields the desired 1-(3,5-dibromopyridin-2-yl)thiourea (B2713623).

Reactant Reagent Product
3,5-Dibromo-2-aminopyridine Benzoyl isothiocyanate 1-(3,5-Dibromopyridin-2-yl)thiourea

The newly formed 1-(3,5-dibromopyridin-2-yl)thiourea undergoes an intramolecular cyclization to form the fused thiazole (B1198619) ring system. This transformation is often promoted by an oxidizing agent. The mechanism is thought to proceed via a 5-exo-dig cyclization pathway. organic-chemistry.org This reaction results in the formation of 6-bromothiazolo[4,5-b]pyridin-2-amine (B1427284). The synthesis of related 2-aminothiazole (B372263) structures can also be achieved through domino alkylation-cyclization reactions of thioureas with propargyl bromides under microwave irradiation, offering a rapid and efficient alternative to the classical Hantzsch synthesis. organic-chemistry.org

Reactant Reaction Type Product
1-(3,5-Dibromopyridin-2-yl)thiourea Intramolecular Cyclization 6-Bromothiazolo[4,5-b]pyridin-2-amine

The removal of the amino group at the 2-position of the thiazole ring is a crucial step. This is accomplished through a deamination reaction. A common method for this transformation is a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by its replacement. beilstein-journals.org For this specific substrate, the deamination of 6-bromothiazolo[4,5-b]pyridin-2-amine is effectively carried out using an organic nitrite, such as tert-butyl nitrite, in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a diazonium salt intermediate, which then loses nitrogen gas to afford the deaminated product, 6-bromothiazolo[4,5-b]pyridine.

Reactant Reagent Solvent Product
6-Bromothiazolo[4,5-b]pyridin-2-amine tert-Butyl nitrite DMF 6-Bromothiazolo[4,5-b]pyridine

The introduction of a carboxylate group at the 6-position is achieved through a palladium-catalyzed carbonylation reaction. This transformation involves the reaction of the aryl bromide, 6-bromothiazolo[4,5-b]pyridine, with carbon monoxide and an alcohol, in this case, methanol, in the presence of a palladium catalyst and a suitable base. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of carboxylic acid derivatives. The product of this reaction is methyl thiazolo[4,5-b]pyridine-6-carboxylate.

Reactant Reagents Catalyst Product
6-Bromothiazolo[4,5-b]pyridine Carbon monoxide, Methanol Palladium complex Methyl thiazolo[4,5-b]pyridine-6-carboxylate

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by treating methyl thiazolo[4,5-b]pyridine-6-carboxylate with a base, such as lithium hydroxide, in a mixture of water and an organic solvent like ethanol. Subsequent acidification of the reaction mixture yields the final product, this compound.

Reactant Reagent Product
Methyl thiazolo[4,5-b]pyridine-6-carboxylate Lithium hydroxide This compound

Annulation Strategies for Thiazole and Pyridine (B92270) Rings

The formation of the fused thiazolo[5,4-b]pyridine (B1319707) system is primarily achieved by constructing the thiazole ring onto a pre-existing, appropriately substituted pyridine core. This process, known as annulation, involves the formation of two chemical bonds to close the new ring.

A prominent strategy begins with a substituted pyridine, such as 2,4-dichloro-3-nitropyridine. nih.gov The synthesis proceeds through a series of steps:

Nucleophilic Substitution: The chlorine atom at the 4-position of the pyridine ring is selectively replaced by a nucleophile, for instance, morpholine (B109124). nih.gov

Thiocyanation: The second chlorine atom is then substituted by a thiocyanate (B1210189) group by treating the intermediate with potassium thiocyanate (KSCN). nih.gov

Reductive Cyclization: The nitro group on the pyridine ring is reduced, typically using iron powder in acetic acid. The resulting amino group spontaneously undergoes an intramolecular cyclization with the adjacent thiocyanate group to form the 2-aminothiazole ring, thus completing the thiazolo[5,4-b]pyridine scaffold. nih.gov

This annulation approach provides a versatile pathway to the core structure, which can then be further modified. nih.gov

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. acsgcipr.org For the synthesis of thiazolo[5,4-b]pyridine derivatives, MCRs have been employed to generate diverse structures with yields reported between 54–75%. A typical MCR approach for this scaffold might involve the condensation of pyruvic acid, an aminoazole, and various aldehydes under either conventional heating or microwave irradiation. These methods are valued for their atom economy and ability to rapidly generate libraries of compounds from simple starting materials. acsgcipr.org

Single-Step Preparations from Chloronitropyridines and Thioamides/Thioureas

A highly efficient, single-step method for synthesizing thiazolo[5,4-b]pyridines involves the direct reaction of a chloronitropyridine with a thioamide or thiourea. researchgate.netresearchgate.net This approach has been successfully used to prepare a wide array of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives. researchgate.net The reaction allows for the introduction of various substituents at the 2-position of the thiazole ring, including hydrogen, alkyl, cycloalkyl, aryl, heteroaryl, and amino groups, depending on the choice of the thioamide or thiourea starting material. researchgate.net This method is notable for its operational simplicity and directness in assembling the core heterocyclic structure. researchgate.netresearchgate.net

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

Once the core scaffold is constructed, further derivatization is often necessary. Key transformations include aminothiazole formation, cross-coupling reactions to introduce new carbon-carbon bonds, and the formation of amide and urea (B33335) linkages.

Aminothiazole Formation

The formation of a 2-aminothiazolo[5,4-b]pyridine (B1330656) intermediate is a crucial step in many synthetic routes. nih.govnih.gov This intermediate serves as a versatile handle for subsequent functionalization.

Two distinct pathways illustrate this process:

From 3-Amino-5-bromo-2-chloropyridine (B1291305): This commercially available starting material can be reacted with potassium thiocyanate in the presence of hydrochloric acid. The reaction proceeds at 100 °C to directly form the 2-aminothiazole ring, yielding 6-bromo-thiazolo[5,4-b]pyridin-2-amine with a 75% yield. nih.gov

From 2,4-Dichloro-3-nitropyridine: An alternative multi-step route involves initial substitution with morpholine and then potassium thiocyanate. The subsequent reduction of the nitro group with iron powder triggers an intramolecular cyclization, yielding the 2-aminothiazolo[5,4-b]pyridine derivative. nih.gov

Table 1: Comparison of Aminothiazole Formation Routes
Starting MaterialKey ReagentsReported YieldReference
3-Amino-5-bromo-2-chloropyridinePotassium thiocyanate, HCl75% nih.gov
2,4-Dichloro-3-nitropyridine1. Morpholine, 2. KSCN, 3. Fe powder, Acetic AcidModerate (over steps) nih.gov

Suzuki Cross-Coupling Reactions in Scaffold Construction

The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is extensively used to functionalize the thiazolo[5,4-b]pyridine scaffold. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.govrsc.org

Key research findings include:

A 6-bromo-thiazolo[5,4-b]pyridine intermediate, after protection of the amino group, was successfully coupled with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester. The reaction utilized Pd(dppf)Cl₂ as the catalyst and Na₂CO₃ as the base in a DME/H₂O solvent system, achieving a 70% yield. nih.gov

In another synthetic scheme, a 2-aminothiazolo[5,4-b]pyridine derivative was first brominated using copper bromide. nih.gov The resulting bromo-derivative was then subjected to a Suzuki reaction with various aryl borates at 100 °C to introduce diverse heterocyclic substituents in good yields. nih.gov

Table 2: Examples of Suzuki Cross-Coupling Reactions
Thiazolopyridine SubstrateCoupling PartnerCatalyst/ReagentsYieldReference
Boc-protected 6-bromo-thiazolo[5,4-b]pyridin-2-amine2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂, Na₂CO₃70% nih.gov
Brominated 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridineAryl boratesPalladium catalystGood nih.gov

Amide and Urea Formation

The 2-amino group on the thiazolo[5,4-b]pyridine ring is frequently converted into amides and ureas to explore structure-activity relationships in medicinal chemistry. nih.govresearchgate.net

Amide Formation: Aniline (B41778) intermediates, derived from the reduction of a nitro group introduced via Suzuki coupling, can be reacted with a variety of carboxylic acids. nih.gov Common coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) facilitate this transformation, yielding the desired amide derivatives. nih.gov

Urea Formation: Urea linkages are typically formed by reacting the aniline intermediate with an appropriate isocyanate, such as 3-(trifluoromethyl)phenyl isocyanate, in the presence of a base like triethylamine (B128534) (TEA). nih.gov An alternative method uses diphenyl carbonate (DPC) as a carbonyl source to react with the amine, avoiding the need for potentially hazardous isocyanates. researchgate.net

These reactions are generally followed by a deprotection step if a protecting group, such as Boc (tert-butyloxycarbonyl), was used on the 2-amino group of the thiazole ring. nih.gov

Functional Group Modifications and Interconversions

The thiazolo[5,4-b]pyridine nucleus can be chemically altered through a range of functional group modifications and interconversions. These transformations are essential for synthesizing a library of derivatives from a common intermediate, which is a key strategy in medicinal chemistry and materials science. The reactivity of the scaffold allows for oxidation of the sulfur atom, reduction of substituents on the pyridine ring, nucleophilic substitution at activated positions, and various alkylation and acylation reactions.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the thiazole ring of thiazolopyridine derivatives is susceptible to oxidation, typically yielding the corresponding sulfoxides and sulfones. This transformation can significantly alter the electronic and steric properties of the molecule. For instance, in the synthesis of substituted thiazolo[4,5-b]pyridines, a related isomer, the oxidation of a sulfide (B99878) to a sulfone is a key step. This oxidation increases the leaving group ability of the sulfonyl group, facilitating subsequent nucleophilic desulfonative substitution reactions with amines to produce the target compounds.

While direct oxidation of the parent this compound is not extensively detailed, the oxidation of related sulfide precursors is a well-established method.

Table 1: Example of Oxidation in a Thiazolopyridine Synthesis

Starting MaterialReaction TypeKey ReagentsProduct TypeReference
Thiazolopyridine sulfide resinOxidationNot specifiedThiazolopyridine sulfone resin nih.gov
Reduction Reactions (e.g., to Dihydro Derivatives, Amines)

Reduction reactions are commonly employed to modify substituents on the thiazolo[5,4-b]pyridine core, particularly nitro groups. The reduction of a nitro group to an amine is a critical transformation, as the resulting amino group serves as a versatile handle for further functionalization.

A notable example involves the synthesis of amino thiazolo[5,4-b]pyridine derivatives. researchgate.net In this process, a 4-morpholinyl-3-nitro-2-thiocyanatopyridine intermediate is treated with iron powder in acetic acid. researchgate.net This one-pot reaction achieves both the reduction of the nitro group and the subsequent intramolecular cyclization to form the 7-aminothiazolo[5,4-b]pyridine skeleton in a moderate yield. researchgate.net Another synthetic route toward c-KIT inhibitors also utilized the reduction of a nitro group on a more complex thiazolo[5,4-b]pyridine intermediate to afford a key aniline derivative. nih.gov

While the formation of dihydro derivatives of the thiazolo[5,4-b]pyridine ring itself is not explicitly detailed in the provided research, the reduction of related heterocyclic systems like pyrazolo[3,4-b]pyridines can sometimes yield dihydropyridine (B1217469) products, suggesting the potential for such transformations under specific conditions. researchgate.net

Table 2: Reduction of Nitro-Substituted Thiazolo[5,4-b]Pyridine Precursors

Starting MaterialReagents/ConditionsProductYieldReference
4-(3-Nitro-2-thiocyanatopyridin-4-yl)morpholineFe powder, Acetic Acid, 60 °C7-Morpholinothiazolo[5,4-b]pyridin-2-amineModerate researchgate.net
tert-Butyl (6-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-yl)carbamateNot specifiedtert-Butyl (6-(5-amino-2-methylphenyl)thiazolo[5,4-b]pyridin-2-yl)carbamate80% nih.gov
Nucleophilic Substitution Reactions

The pyridine ring within the thiazolo[5,4-b]pyridine scaffold is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or containing good leaving groups like halogens. nih.gov Research on the closely related isothiazolo[4,5-b]pyridine system demonstrates this reactivity. mdpi.com The reaction of 3,6-dibromoisothiazolo[4,5-b]pyridine with various N-nucleophiles, such as primary, secondary, and tertiary amines, proceeds smoothly to yield the corresponding substituted products. mdpi.com

Similarly, the synthesis of fused thiazolo[4,5-b]pyridines has been achieved through successive SNAr processes on 2-chloro-3-nitropyridines, where a chlorine atom and a nitro group are displaced by nucleophiles. youtube.com Another strategy involves the use of a sulfone as a leaving group, where amines displace the sulfone group from a thiazolo[4,5-b]pyridine (B1357651) resin in a nucleophilic desulfonative substitution. nih.gov

Table 3: Examples of Nucleophilic Substitution on Related Scaffolds

Starting MaterialNucleophileReaction TypeProductReference
3,6-Dibromoisothiazolo[4,5-b]pyridine(2S,6R)-2,6-DimethylmorpholineNucleophilic Aromatic Substitution6-Bromo-3-((2S,6R)-2,6-dimethylmorpholino)isothiazolo[4,5-b]pyridine mdpi.com
2-Chloro-3-nitropyridines1,3-(S,N)-binucleophilesNucleophilic Aromatic SubstitutionFused thiazolo[4,5-b]pyridines youtube.com
Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the thiazolo[5,4-b]pyridine core and its derivatives, often targeting nitrogen atoms or other nucleophilic sites. These reactions introduce alkyl or acyl groups, which can significantly influence the molecule's biological activity and physical properties.

A study on thiazolo[4,5-b]pyridine derivatives demonstrated a sequence of acylation followed by alkylation. Specifically, (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide was first acylated. The resulting product then underwent alkylation to yield hetarylsulfanyl derivatives of N'-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid. Another approach describes an alkylation reaction occurring at the end of a multi-step synthesis to produce 2-(R-thio)-thiazolo[4,5-b]pyridinones.

Table 4: Acylation and Alkylation of Thiazolo[4,5-b]pyridine Derivatives

Starting MaterialReaction TypeReagentsProduct TypeReference
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazideAcylationAcid chlorides/anhydridesN'-Acyl hydrazide derivatives
N'-Acyl hydrazide derivativeAlkylationAlkyl halidesHetarylsulfanyl derivatives
Cyanethylation and Hydrolysis Reactions

Cyanoethylation is a specific type of Michael addition where a nucleophile adds to acrylonitrile. This reaction is a valuable tool for introducing a three-carbon chain terminating in a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid. While no direct examples of cyanoethylation on the this compound scaffold are reported in the provided literature, the principles of the thia-Michael addition are well-documented. mdpi.comyoutube.com

The reaction involves the 1,4-conjugate addition of a nucleophile, such as a thiol (thia-Michael addition) or an amine, to an electron-deficient alkene like acrylonitrile. youtube.com The presence of a thiazole ring has been shown to have a promoting effect on the reversibility of this addition. youtube.com Theoretically, a nucleophilic group attached to the thiazolo[5,4-b]pyridine core could undergo cyanoethylation. The resulting nitrile could then be hydrolyzed under acidic or basic conditions to afford a carboxylic acid functional group.

Table 5: General Principle of Cyanoethylation (Thia-Michael Addition)

Reactant 1 (Nucleophile)Reactant 2 (Michael Acceptor)Reaction TypeIntermediate ProductReference
Thiol (R-SH)AcrylonitrileThia-Michael AdditionCyanoethylated thiol (R-S-CH₂CH₂CN) mdpi.comyoutube.com
[2+3] Cyclocondensation Reactions

Cyclocondensation reactions are powerful methods for constructing ring systems. In the context of modifying thiazolopyridine derivatives, [2+3] cyclocondensation reactions have been utilized to build additional heterocyclic rings onto the existing scaffold.

Research into the antioxidant properties of novel thiazolo[4,5-b]pyridine derivatives describes the use of [2+3] cyclocondensation as a key transformation step. Starting from (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide, this reaction was employed to synthesize more complex, polycyclic structures, demonstrating the utility of the hydrazide functional group as a precursor for building five-membered rings.

Advanced Synthetic Methodologies in Thiazolo[5,4-b]pyridine Research

Modern synthetic chemistry has embraced technologies that accelerate and optimize the creation of complex molecules like thiazolo[5,4-b]pyridine derivatives. These advanced methodologies offer significant advantages in terms of efficiency, yield, and automation.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of thiazolo[5,4-b]pyridines and related heterocycles. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.gov For example, multi-component reactions to form the core thiazolopyridine structure have been successfully performed under microwave heating, achieving yields in the range of 54–75%.

In the synthesis of related thiazolo[4,5-b]pyridine-2-carbonitriles, a solution of a precursor amine was heated under microwave irradiation (400 W) at 115°C for 30 minutes, demonstrating an efficient protocol. dmed.org.ua This technology has also been applied to condensation/oxidation sequences for preparing related structures like thiazolo[5,4-d]thiazoles. rsc.org The key benefits observed are not only the significant time savings but also often cleaner reactions and enhanced yields, making it a preferred method for library synthesis and process optimization. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Yield Improvement Reference
1,2,4-Triazole Derivative Synthesis Several hours 33-90 seconds Significant nih.gov
3,5-dibenzyl-4-amino-1,2,4-triazole Synthesis 10 hours 8-9 minutes Not specified nih.gov
Thiazolo[4,5-b]pyridine-2-carbonitrile Synthesis Not specified 30 minutes Efficient protocol dmed.org.ua
Thiazolopyrimidine Synthesis Not specified Shorter time, higher yield Yes nih.gov

Automated Flow Systems in Reaction Optimization

Automated continuous flow chemistry represents a paradigm shift in reaction optimization, offering precise control over reaction parameters that is often unattainable in batch synthesis. nih.gov This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for superior heat transfer, enhanced mixing, and exact control of residence time. nih.gov

While specific applications in the synthesis of this compound are emerging, the utility of flow systems has been demonstrated in the multistep synthesis of other complex heterocycles. nih.gov For instance, a three-step sequence involving Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction was successfully automated in a continuous flow process, generating the final product in under 15 minutes with high yields. nih.gov A notable advantage of such systems is the ability to harness reactive by-products; for example, HBr generated in situ during thiazole formation can be used as a catalyst for a subsequent reaction step within the same unbroken sequence. nih.gov The potential for rapid library generation and optimization makes automated flow synthesis a highly attractive platform for future research in the thiazolo[5,4-b]pyridine field. nih.gov

Solid-Phase Synthesis Protocols

Solid-phase synthesis offers a streamlined approach for the preparation of heterocyclic libraries by anchoring a starting material to a polymer resin, allowing for easy purification through simple filtration and washing steps. This methodology has been effectively applied to the synthesis of thiazolo[4,5-b]pyridines, an isomeric system. researchgate.net

A representative traceless solid-phase synthesis begins with a resin-supported cyanocarbonimidodithioate. researchgate.net This is reacted with an α-halo ketone in a Thorpe-Ziegler type cyclization to form a resin-bound thiazole. researchgate.net The pyridine ring is then constructed using a Friedländer protocol, followed by oxidation and nucleophilic substitution to introduce diversity, before the final product is cleaved from the resin. researchgate.net Another strategy for a related quinazoline (B50416) system involves immobilizing an amine on a Rink amide resin, followed by acylation, formation of a thiourea, and subsequent alkylation and cyclization steps to build the fused heterocyclic system. nih.gov These protocols highlight the modularity and efficiency of solid-phase synthesis for generating diverse thiazolo[5,4-b]pyridine analogues. researchgate.netnih.gov

Catalyst Systems in Organic Transformations

Catalysts are fundamental to the efficient and selective synthesis of the thiazolo[5,4-b]pyridine scaffold and its derivatives. Palladium, copper, and ceric ammonium (B1175870) nitrate (B79036) are among the key catalysts employed in various transformations.

Palladium: Palladium catalysts are crucial for carbon-carbon bond-forming reactions. The Suzuki cross-coupling reaction, for example, uses a palladium catalyst like Pd(dppf)Cl₂ to couple a boronic acid or ester with a halo-substituted pyridine precursor, a key step in building the substituted pyridine ring of the thiazolo[5,4-b]pyridine system. nih.govresearchgate.net Furthermore, palladium-catalyzed carbonylation reactions, using catalysts such as bis(triphenylphosphine)palladium(II) dichloride under a carbon monoxide atmosphere, are employed to introduce ester functionalities, which can then be hydrolyzed to the carboxylic acid.

Copper: Copper catalysts are valuable for various transformations, including halogenation and coupling reactions. A copper bromide-mediated bromination has been used to effectively introduce a bromine atom onto the thiazolo[5,4-b]pyridine core at room temperature. nih.gov This brominated intermediate can then serve as a handle for subsequent cross-coupling reactions. nih.gov In the synthesis of isomeric thiazolo[4,5-b]pyridines, a heterogeneous copper-catalyzed cascade three-component reaction has also been reported. dmed.org.ua

Ceric Ammonium Nitrate (CAN): Ceric ammonium nitrate is a strong, one-electron oxidizing agent that also functions as an efficient catalyst for multi-component reactions to form heterocyclic systems. wikipedia.orgmdpi.com Catalytic amounts of CAN have been shown to promote the one-pot synthesis of fused pyridine and quinoxaline (B1680401) derivatives. researchgate.netwikipedia.orgresearchgate.net Its mechanism often involves acting as a Lewis acid to activate a carbonyl group, facilitating subsequent condensation and cyclization steps to efficiently construct the desired heterocyclic ring system at room temperature. researchgate.net

Table 2: Catalyst Applications in Thiazolo[5,4-b]pyridine Synthesis

Catalyst System Reaction Type Example Catalyst Function Reference
Palladium Suzuki Cross-Coupling Pd(dppf)Cl₂ C-C bond formation nih.gov
Palladium Carbonylation Pd(PPh₃)₂Cl₂ Introduction of ester group
Copper Bromination Copper Bromide Halogenation of the core nih.gov
Copper Cascade Reaction MCM-41-2N-CuCl C-S and C-N bond formation dmed.org.ua
Ceric Ammonium Nitrate Multi-component Reaction (NH₄)₂[Ce(NO₃)₆] Lewis acid catalysis for cyclization researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Thiazolo[5,4-b]pyridine-6-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

In the ¹H NMR spectra of thiazolo[5,4-b]pyridine (B1319707) derivatives, characteristic signals are observed for the protons on the pyridine (B92270) and thiazole (B1198619) rings. For instance, in a series of N-heterocyclic substituted thiazolo[5,4-b]pyridines, the proton signals for the pyridine ring typically appear in the aromatic region of the spectrum. nih.gov The chemical shifts and coupling constants of these protons provide valuable insights into the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the thiazolo[5,4-b]pyridine core are influenced by the electronic effects of the fused thiazole ring and any substituents present. For example, the carbon atoms of the pyridine ring in N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide exhibit distinct signals in the ¹³C NMR spectrum, allowing for their unambiguous assignment. nih.gov

Table 1: Representative ¹H NMR Data for a Thiazolo[5,4-b]pyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-a 9.56 s -
H-b 8.63 d 2.2
H-c 8.24-8.20 m -
H-d 6.89 d 5.7

Data for N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide in DMSO-d6. nih.gov

Table 2: Representative ¹³C NMR Data for a Thiazolo[5,4-b]pyridine Derivative

Carbon Chemical Shift (δ, ppm)
C-2 157.7
C-3a 123.5
C-5 148.0
C-6 135.3
C-7a 159.4

Data for N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide in DMSO-d6. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for determining the molecular weight and elemental composition of this compound and its analogs. nih.gov HRMS, in particular, provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. nih.govacs.org

The electron ionization (EI) mass spectra of thiazolo[3,2-a]pyrimidines, which share a similar fused heterocyclic system, often show the molecular ion peak as the base peak, indicating the stability of the ring system. sapub.org The fragmentation patterns observed in the mass spectra provide valuable structural information. For instance, the fragmentation of thiazolo[5,4-b]pyridine derivatives often involves the loss of substituents from the core structure.

In the analysis of novel thiazolo[5,4-b]pyridine derivatives, HRMS (using electrospray ionization, ESI) is routinely used to confirm the elemental composition of the synthesized compounds. nih.gov For example, the calculated mass for the protonated molecule [M+H]⁺ of N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide was found to be in excellent agreement with the experimentally observed mass, confirming its molecular formula. nih.gov

Table 3: HRMS Data for a Thiazolo[5,4-b]pyridine Derivative

Compound Ion Calculated m/z Found m/z
N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide [M+H]⁺ 422.0951 422.0944

Data obtained via ESI-HRMS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the carboxylic acid group and other functional moieties.

The IR spectrum of a thiazolo[5,4-b]pyridine derivative will typically show characteristic absorption bands. For instance, N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide exhibits strong absorptions corresponding to N-H stretching, C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic rings, and S=O stretching of the sulfonamide group. nih.gov

Table 4: Key IR Absorption Bands for a Thiazolo[5,4-b]pyridine Derivative

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3215
C-H Stretch (Aromatic/Aliphatic) 2998, 2882
C=N, C=C Stretch (Aromatic) 1585
S=O Stretch 1393, 1137

Data for N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide. nih.gov

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Studies on derivatives of similar fused heterocyclic systems, such as thiazolo-pyridine dicarboxylic acid, have utilized single-crystal X-ray diffraction to determine their crystal structures. nih.govacs.orgosti.gov These analyses reveal how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov For example, the crystal structures of four novel derivatives of a thiazolo-pyridine dicarboxylic acid were determined, showing they crystallize in monoclinic and triclinic space groups. nih.govacs.orgosti.gov While specific data for this compound itself is not detailed, the application of this technique to closely related compounds underscores its importance in definitively establishing molecular architecture. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by a chiral sample.

In the characterization of novel, naturally occurring thiazolo[5,4-b]pyridine alkaloids, ECD spectroscopy has been employed in conjunction with other spectroscopic methods to elucidate their complex structures, including their stereochemistry. acs.org While not universally applicable to all derivatives of this compound (as it requires the presence of a chromophore near a stereocenter), it is an essential tool for chiral analogs. The experimental ECD spectrum is often compared with quantum chemical calculations to assign the absolute configuration of the stereogenic centers.

Computational and Theoretical Studies of Thiazolo 5,4 B Pyridine 6 Carboxylic Acid

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have employed molecular docking to investigate their interactions with various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov These investigations have provided detailed insights into how this class of compounds binds to targets such as c-KIT and phosphoinositide 3-kinase (PI3K), revealing the key interactions that govern their inhibitory activity. nih.govnih.gov

Hydrophobic interactions are a major driving force for ligand-protein binding. Molecular docking studies have revealed that specific substitutions on the thiazolo[5,4-b]pyridine scaffold can significantly enhance binding affinity by occupying hydrophobic pockets within the target's active site. For instance, in studies of c-KIT inhibitors, a derivative featuring a 3-(trifluoromethyl)phenyl group demonstrated moderate enzymatic inhibitory activity. nih.gov Docking analysis showed that this trifluoromethyl group fits effectively into a hydrophobic binding pocket of the enzyme. nih.gov This highlights the importance of tailoring substituents on the core structure to complement the hydrophobic regions of the target protein.

Derivative GroupTarget EnzymeKey Finding from Docking AnalysisReference
3-(Trifluoromethyl)phenylc-KITThe group fits well into the hydrophobic binding pocket. nih.gov

Hydrogen bonds are critical for the specificity and stability of ligand-target complexes. The thiazolo[5,4-b]pyridine scaffold and its substituents, particularly the carboxylic acid group, are capable of forming multiple hydrogen bonds with amino acid residues in the active sites of target kinases. Docking studies on PI3Kα inhibitors showed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket, forming a hydrogen bond with the Val851 residue in the hinge region. nih.gov Further interactions were observed between a sulfonamide group on a derivative and Lys802. nih.gov Similarly, in the context of c-KIT inhibition, derivatives were found to form hydrogen bonds with the backbone of Cys673. nih.gov The carboxylic acid functional group is a key pharmacophore precisely because it enhances the molecule's ability to form these crucial hydrogen bonding interactions.

Derivative/Scaffold FeatureTarget EnzymeInteracting Amino Acid Residue(s)Reference
2-Pyridyl thiazolo[5,4-b]pyridine scaffoldPI3KαVal851 nih.gov
Sulfonamide groupPI3KαLys802 nih.gov
Thiazolo[5,4-b]pyridine derivativec-KITCys673 nih.gov

Quantum Chemical Analysis and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. actascientific.com For a derivative of thiazolo[5,4-b]pyridine, quantum chemical calculations revealed negative energy values for both HOMO and LUMO, suggesting the compound is stable. actascientific.com A smaller frontier orbital gap is generally associated with higher chemical reactivity. actascientific.com Such computational modeling can be used to predict the binding affinities of these compounds to their targets.

Compound-EHOMO (a.u.)-ELUMO (a.u.)Energy Gap (ΔE, a.u.)Reference
Diamino-benzo[d]thiazol-2-yl-thiazolo-pyridine derivative5.4961.3864.110 actascientific.com

Structure-Energy Relationship Analysis

Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, provide an empirical basis for understanding the structure-energy relationship. For thiazolo[5,4-b]pyridine derivatives, SAR studies have been crucial in identifying potent kinase inhibitors. nih.gov These studies reveal that specific structural modifications lead to significant changes in inhibitory potency (IC50 values), which reflects changes in the binding energy between the ligand and the target. For example, the introduction of a 3-(trifluoromethyl)phenyl group at a specific position resulted in a compound with moderate c-KIT inhibitory activity (IC50 = 9.87 µM). nih.gov However, replacing the critical amide linkage with a urea (B33335) group or inserting a methylene (B1212753) spacer was found to abolish this activity, indicating that these changes adversely affect the binding energy and conformation within the active site. These findings underscore the delicate relationship between the compound's structure, its binding energy with the target, and its ultimate biological function.

Compound/ModificationTargetObserved ActivityInferred Structure-Energy ImplicationReference
Derivative with 3-(trifluoromethyl)phenyl groupc-KITModerate inhibition (IC₅₀ = 9.87 µM)Favorable binding energy due to hydrophobic interaction. nih.gov
Replacement of amide with urea linkagec-KITLoss of activityDisrupted key binding interactions, leading to unfavorable binding energy.
Insertion of methylene spacerc-KITLoss of activityAltered conformation and distance, negatively impacting binding energy.
Replacement of pyridyl with phenyl groupPI3KαSignificant decrease in activityThe pyridyl nitrogen is likely critical for a key, energy-stabilizing interaction. nih.gov

Structure Activity Relationship Sar Studies of Thiazolo 5,4 B Pyridine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of thiazolo[5,4-b]pyridine (B1319707) derivatives is significantly influenced by the nature and position of various substituents. nih.govnih.gov SAR studies have demonstrated that modifications to the core structure can dramatically alter the potency and selectivity of these compounds as kinase inhibitors. nih.govnih.govresearchgate.net

In the pursuit of novel c-KIT inhibitors to overcome imatinib (B729) resistance, a series of 31 thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.gov Initial exploration of the R1 group on the thiazolo[5,4-b]pyridine scaffold showed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity. nih.gov Further modifications, such as the addition of a 4-dimethylamino, 4-morpholino, or 4-methylpiperazino moiety to the para-position of the 3-(trifluoromethyl)phenyl group, led to a 2.3- to 5.6-fold enhancement in activity. nih.gov

Similarly, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed. nih.govresearchgate.net The introduction of different sulfonamide functionalities was found to be a key factor affecting their inhibitory activity. nih.govresearchgate.net For instance, derivatives bearing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed high inhibitory activity. nih.govresearchgate.net

A study on novel thiazolo[5,4-b]pyridine analogues as EGFR-TK inhibitors also highlighted the importance of substituent modifications. nih.gov A significant number of the forty-five synthesized derivatives exhibited potent anticancer activity, with compounds 10b, 10c, 10h, 10i, and 10k emerging as the most promising. nih.gov

The following table summarizes the impact of various substituents on the biological activity of thiazolo[5,4-b]pyridine derivatives against c-KIT.

CompoundR GroupIC₅₀ (µM) against c-KIT
6h3-(Trifluoromethyl)phenyl9.87
6k4-Dimethylamino-3-(trifluoromethyl)phenyl4.31
6l4-Morpholino-3-(trifluoromethyl)phenylNot specified
6m4-Methylpiperazino-3-(trifluoromethyl)phenylNot specified

Data sourced from a study on novel thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. nih.gov

Positional Effects of Substituents on Efficacy and Selectivity

The position of substituents on the thiazolo[5,4-b]pyridine scaffold plays a crucial role in determining the efficacy and selectivity of these compounds. nih.govnih.gov Different positions on the heterocyclic core can be functionalized to target specific regions of the ATP-binding site of various kinases. nih.gov

For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a hinge-binding motif for PI3K kinase inhibitors. nih.gov In contrast, the 1-nitrogen and the 2-amino group of the scaffold form hydrogen-bonding contacts with the hinge region of ITK kinase. nih.gov Furthermore, the 5-position has been functionalized to target the ATP-binding site of kinases such as BCR-ABL, RAF, and VEGFR2. nih.gov

A noteworthy development is the functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold to identify novel c-KIT inhibitors. nih.gov This novel approach has led to the discovery of potent inhibitors capable of overcoming drug resistance. nih.gov

In the context of EGFR-TK inhibitors, the strategic placement of substituents on the thiazolo[5,4-b]pyridine core has led to derivatives with potent and selective anticancer activity against non-small cell lung cancer cell lines. nih.gov Molecular docking simulations have shown that these compounds form essential hinge interactions, highlighting the importance of substituent positioning for target engagement. nih.gov

Role of Specific Functional Groups in Biological Potency

Importance of the Carboxylic Acid Pharmacophore

The carboxylic acid group is a critical pharmacophore in many thiazolo[5,4-b]pyridine derivatives, significantly contributing to their biological activity. nih.gov This functional group enhances the solubility of the compounds and provides a key point of interaction with biological targets through hydrogen bonding.

In the design of c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold, which can include a carboxylic acid moiety, has been reported for the first time. nih.gov While the specific contribution of a carboxylic acid at this position was part of a broader study, the general importance of acidic groups in ligand-receptor interactions is well-established in medicinal chemistry.

Significance of Sulfonamide Functionality in PI3K Inhibition

The sulfonamide functionality has proven to be of paramount importance for the PI3Kα inhibitory activity of thiazolo[5,4-b]pyridine derivatives. nih.govresearchgate.net Structure-activity relationship studies have shown that the presence of a sulfonamide group is a key structural unit that affects the potency of these inhibitors. nih.govresearchgate.net

Derivatives such as those containing a 2-chloro-4-fluorophenyl sulfonamide (19b) or a 5-chlorothiophene-2-sulfonamide (19c) exhibit potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.govresearchgate.net Molecular docking studies have further elucidated the role of the sulfonamide group, revealing a hydrogen bond interaction with Lys802 in the ATP binding pocket of PI3Kα. nih.gov This interaction is a key factor for the binding of these pyridyl thiazolo[5,4-b]pyridine analogues. nih.gov

The following table shows the PI3Kα inhibitory activity of selected thiazolo[5,4-b]pyridine derivatives with different sulfonamide functionalities.

CompoundSulfonamide GroupIC₅₀ (nM) against PI3Kα
19a2,4-Difluorophenyl sulfonamide3.6
19b2-Chloro-4-fluorophenyl sulfonamide4.6
19c5-Chlorothiophene-2-sulfonamide8.0

Data sourced from a study on novel thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors. nih.govresearchgate.net

Influence of the Pyridyl Group on PI3Kα Inhibitory Potency

The pyridyl group attached to the thiazolo[5,4-b]pyridine core is another crucial structural element for achieving high PI3Kα inhibitory potency. nih.govresearchgate.net Studies have shown that replacing the pyridyl group with a phenyl group results in a significant decrease in inhibitory activity. nih.govresearchgate.net For example, the phenyl-substituted analogue of a potent pyridyl-containing inhibitor showed an IC₅₀ value of 501 nM, a substantial reduction in potency. nih.gov

This finding underscores that the pyridyl moiety is a necessary component for the enzymatic potency of these compounds. nih.gov The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond with the Val851 residue of the hinge region. nih.gov This interaction, along with others, is critical for the high-affinity binding of these inhibitors. nih.gov

Effects of the 3-(Trifluoromethyl)phenyl Group on c-KIT Inhibition

The presence of a 3-(trifluoromethyl)phenyl group has been identified as a key determinant for c-KIT inhibitory activity in the thiazolo[5,4-b]pyridine series. nih.gov Initial screening of various aromatic rings at the R1 position revealed that only the 3-(trifluoromethyl)phenyl group (compound 6h) conferred moderate enzymatic inhibitory activity, with an IC₅₀ of 9.87 µM. nih.gov

Acylation of Hydrazide Group and Antioxidant Potency

The modification of the hydrazide group in thiazolo[4,5-b]pyridine (B1357651) derivatives has been identified as a key strategy for modulating their antioxidant properties. pensoft.netresearchgate.net Research into a series of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives has shown that the nature of the acyl group significantly impacts antioxidant efficacy. pensoft.net

A key finding from SAR studies is that the acylation of the hydrazide group with aliphatic chloroanhydrides results in compounds with enhanced antioxidant potency compared to those acylated with aromatic chloroanhydrides. pensoft.net This suggests that the flexibility and electronic properties of aliphatic chains are more favorable for antioxidant activity in this scaffold. The antioxidant activity of these synthesized compounds was assessed in vitro through their scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. pensoft.netresearchgate.net In contrast, certain modifications, such as the introduction of hetarylsulfanyl derivatives to the acetyl hydrazide acetic acid, resulted in a lack of activity, highlighting the specific structural requirements for antioxidant effects. pensoft.net

Table 1: Antioxidant Activity of Acylated Thiazolo[4,5-b]pyridine Hydrazide Derivatives This table is interactive. You can sort and filter the data.

Compound Class Modification Resulting Antioxidant Potency Reference
Thiazolo[4,5-b]pyridine Hydrazides Acylation with Aliphatic Chloroanhydrides Enhanced Potency pensoft.net
Thiazolo[4,5-b]pyridine Hydrazides Acylation with Aromatic Chloroanhydrides Lower Potency than Aliphatic Acylated Derivatives pensoft.net

Hydrophobic Substituents and Antiproliferative Activity

The introduction of hydrophobic substituents to the thiazolo[5,4-b]pyridine scaffold has been explored as a strategy for developing agents with antiproliferative activity, particularly as c-KIT inhibitors. nih.gov The rationale is often guided by the hydrophobic nature of the ATP-binding pocket in many kinases. nih.gov

In a study of novel thiazolo[5,4-b]pyridine derivatives, researchers first investigated the effect of various five- and six-membered aromatic rings at the R1 position. nih.gov Among these, the introduction of a 3-(trifluoromethyl)phenyl group, a hydrophobic substituent, led to a compound (6h) with moderate enzymatic inhibitory activity against c-KIT (IC₅₀ = 9.87 μM). nih.gov Molecular docking studies suggested that this improvement was due to the favorable fit of the 3-trifluoromethyl group within a hydrophobic binding pocket of the enzyme. nih.gov

Further SAR studies led to the identification of derivative 6r, which exhibited significantly higher enzymatic and antiproliferative activities, comparable to the established drug sunitinib (B231) and superior to imatinib against certain resistant mutations. nih.gov The antiproliferative effects of these derivatives were evaluated against c-KIT-dependent cancer cell lines, including GIST-T1 and HMC1.2. nih.govresearchgate.net The data revealed that compounds 6r, 6s, 7c, and 7h had antiproliferative activities on GIST-T1 cells that were comparable or slightly better than imatinib. nih.gov

Table 2: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives with Hydrophobic Substituents This table is interactive. You can sort and filter the data.

Compound Key Substituent(s) Target Cell Line Antiproliferative Activity (GI₅₀) Reference
6h 3-(Trifluoromethyl)phenyl - IC₅₀ = 9.87 μM (enzymatic) nih.gov
6r Not specified GIST-T1 Comparable to Imatinib (GI₅₀ = 0.02 μM) nih.gov
6r Not specified HMC1.2 23.6-fold higher than Imatinib nih.gov
6s Not specified GIST-T1 Comparable to Imatinib (GI₅₀ = 0.02 μM) nih.gov
7c Not specified GIST-T1 Comparable to Imatinib (GI₅₀ = 0.02 μM) nih.gov

Rational Design Principles Based on SAR Insights

Insights gathered from Structure-Activity Relationship (SAR) studies are crucial for the rational design of new and improved thiazolo[5,4-b]pyridine derivatives. By understanding how specific structural features interact with biological targets, chemists can design molecules with enhanced potency and selectivity. nih.govnih.gov

One successful application of rational design involved developing potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov SAR studies revealed that a sulfonamide functional group was a critical structural unit for PI3Kα inhibitory activity. nih.gov Furthermore, molecular docking studies showed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP binding pocket of the PI3Kα kinase. nih.gov This is achieved through a key hydrogen bond interaction with the Val851 residue in the hinge region. nih.gov This understanding allows for the deliberate inclusion of these moieties in new designs to ensure target engagement.

Similarly, in the design of derivatives targeting the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), molecular docking simulations highlighted the importance of forming essential hinge interactions and establishing hydrogen bonds with the Cys797 residue. nih.gov The design of compounds that can effectively form these interactions is a key principle for achieving high potency against EGFR. nih.gov

The development of c-KIT inhibitors also showcases these principles. nih.gov After initial studies identified the importance of substituents that fit into a hydrophobic pocket, further modifications led to derivative 6r, a potent inhibitor capable of overcoming the imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov This success demonstrates a rational design approach where initial SAR findings are used to guide subsequent structural refinements to address specific challenges like drug resistance. nih.gov

Mechanisms of Action and Biological Research Applications

Receptor Binding and Modulation

Derivatives of the thiazolo[5,4-b]pyridine (B1319707) structure have been successfully optimized to act as potent and selective agonists for the Sphingosine-1-phosphate (S1P) receptors, specifically subtypes S1P1 and S1P5. nih.govacs.org The S1P1 receptor is a key regulator of lymphocyte trafficking, and its modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis. nih.gov

One such derivative, AMG 369 (1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid), emerged from these optimization efforts as a potent dual agonist for S1P1 and S1P5. nih.govacs.org It exhibits single-digit nanomolar potency for the S1P1 receptor (EC₅₀ = 2 nM) and potent agonism at the S1P5 receptor (EC₅₀ = 29 nM). nih.gov

Crucially, AMG 369 shows high selectivity, with significantly weaker activity at the S1P3 receptor (EC₅₀ = 888 nM) and no activity at S1P2 and S1P4 receptors at concentrations up to 2.5 μM. nih.gov This selectivity is clinically important, as agonism at the S1P3 receptor is associated with undesirable cardiovascular effects such as bradycardia. nih.gov Further development led to related compounds, such as (-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid (8c) , which also function as S1P3-sparing S1P1 agonists. nih.gov

S1P Receptor Agonist Activity for AMG 369

Receptor Subtype EC₅₀ (nM)
S1P1 2
S1P5 29
S1P3 888
S1P2 >2500
S1P4 >2500

Adenosine (B11128) A2B Receptor Antagonism

Research into related structures suggests the potential for thiazolo-pyridine derivatives to act as adenosine receptor antagonists. A patent for thiazolo-pyrimidine and pyridine (B92270) urea (B33335) derivatives highlights their action as adenosine A2B receptor antagonists, which are explored for their potential in treating conditions like diabetes and asthma. epo.org The A2B receptor is part of a family of G-protein coupled receptors that mediate the physiological functions of adenosine. epo.org These receptors are also found on endothelial cells and are implicated in angiogenesis, making their antagonism a subject of interest for diseases characterized by abnormal blood vessel growth. epo.org However, specific studies detailing the activity of Thiazolo[5,4-b]pyridine-6-carboxylic acid as an adenosine A2B receptor antagonist are not extensively documented in the available literature.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

The metabotropic glutamate receptor 5 (mGluR5) is an excitatory receptor involved in neuronal signaling and is a target for treating various central nervous system disorders. nih.gov While related heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines have been developed as mGluR5 positive allosteric modulators, direct evidence of this compound acting as an mGluR5 antagonist is not clearly established in current research. nih.gov Studies have identified other molecular families, such as dihydrothiazolopyridone derivatives, as modulators of mGluR5, but these represent a different chemical series. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been rationally designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.gov EGFR is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. nih.govdntb.gov.ua

A novel series of substituted thiazolo[5,4-b]pyridine analogues demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) cell lines. nih.gov One of the lead compounds, a sulfonamide derivative of the core structure, showed remarkable potency with IC₅₀ values of 0.010 μM against the HCC827 cell line and 0.08 μM against the NCI-H1975 line, which are comparable to the approved drug Osimertinib. nih.gov Mechanistic studies confirmed that the active compound functions as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells. nih.gov Molecular docking simulations further revealed that these compounds establish crucial interactions, including hydrogen bonding with the Cys797 residue in the EGFR binding site, indicating strong potential for target engagement. nih.gov

Interactive Data Table: EGFR Inhibition by Thiazolo[5,4-b]pyridine Derivatives
Compound DerivativeCancer Cell LinePotency (IC₅₀)Reference
N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k)HCC827 (NSCLC)0.010 µM nih.gov
N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k)NCI-H1975 (NSCLC)0.08 µM nih.gov
N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k)A-549 (NSCLC)0.82 µM nih.gov

Anticancer Research Applications

The thiazolo[5,4-b]pyridine framework is a cornerstone in the development of novel anticancer agents, demonstrating efficacy in inhibiting cancer cell growth, overcoming resistance to existing drugs, and activating molecular mechanisms that lead to tumor cell death.

Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of thiazolo[5,4-b]pyridine derivatives has been demonstrated across various cancer cell lines. In one study, a series of derivatives were tested against gastrointestinal stromal tumor (GIST) cells (GIST-T1) and mast cell leukemia cells (HMC1.2), both of which are dependent on the c-KIT signaling pathway. nih.govresearchgate.net Several derivatives showed anti-proliferative activity comparable or superior to the standard drug imatinib (B729) (GI₅₀ = 0.02 μM in GIST-T1 cells). nih.gov

Another study evaluated a different set of thiazolo[4,5-b]pyridine (B1357651) derivatives against several human cancer cell lines, including breast (MCF-7), liver (HepG-2), colon (HCT-116), and prostate (PC-3) cancers. actascientific.com A particular thiazolo pyridine compound displayed moderate cytotoxic activity against the MCF-7 cell line with an IC₅₀ of 42.6 μg/ml and stronger activity against the HCT-116 cell line with an IC₅₀ of 15.87 μg/ml. actascientific.com

Interactive Data Table: Anti-Proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives
DerivativeCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Derivative 6rHMC1.2 (Mast Cell Leukemia)1.15 µM (GI₅₀) nih.gov
Imatinib (Reference)GIST-T1 (Gastrointestinal Stromal Tumor)0.02 µM (GI₅₀) nih.gov
Thiazolo Pyridine Compound (DBTHP)MCF-7 (Breast Cancer)42.6 µg/ml (IC₅₀) actascientific.com
Thiazolo Pyridine Compound (DBTHP)HCT-116 (Colon Cancer)15.87 µg/ml (IC₅₀) actascientific.com
Thiazolo Pyridine Compound (DBTHP)HepG-2 (Liver Cancer)24.7 µg/ml (IC₅₀) actascientific.com

Overcoming Drug Resistance in Cancer Therapy (e.g., Imatinib Resistance)

A significant challenge in cancer treatment is the development of drug resistance. Derivatives of thiazolo[5,4-b]pyridine have been specifically engineered to overcome resistance to established drugs like imatinib. nih.govnih.govresearchgate.net Imatinib resistance in GIST is often caused by secondary mutations in the c-KIT gene. nih.gov

In a pivotal study, researchers synthesized 31 novel thiazolo[5,4-b]pyridine derivatives to identify potent c-KIT inhibitors capable of overcoming this resistance. nih.govnih.govresearchgate.net The derivative known as '6r' was identified as a powerful inhibitor of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.govresearchgate.net This compound demonstrated an 8-fold higher enzymatic inhibitory activity (IC₅₀ = 4.77 μM) against this resistant mutant compared to imatinib. nih.gov Furthermore, it showed significantly higher anti-proliferative activity against HMC1.2 cells, which harbor c-KIT mutations, than imatinib. nih.gov

Molecular Mechanisms of Antitumor Activity (e.g., Apoptosis Induction, Cell Cycle Arrest, Blockade of Downstream Signaling Pathways)

The antitumor effects of thiazolo[5,4-b]pyridine derivatives are underpinned by several key molecular mechanisms. nih.gov

Blockade of Downstream Signaling Pathways: The primary mechanism for many of these derivatives is the inhibition of critical protein kinases. By inhibiting c-KIT, the derivative '6r' effectively blocks its downstream signaling pathways, such as the PI3K/mTOR pathway, which is crucial for tumor cell proliferation and survival in GIST. nih.gov Similarly, other derivatives have been shown to inhibit EGFR-TK, preventing its autophosphorylation and subsequent signal transduction. nih.gov

Apoptosis Induction: These compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov The active derivative '6r' significantly induced the production of apoptotic cells in GIST-T1 and other cancer cell lines. nih.gov In studies on EGFR inhibitors, the lead thiazolo[5,4-b]pyridine compound induced substantial early apoptosis (31.9%) and late apoptosis (8.8%) in cancer cells, a significant increase over control conditions. nih.gov

Selective Cytotoxicity against Cancer Cell Lines (e.g., HepG-2, Caco-2)

Derivatives of the thiazolo[5,4-b]pyridine core structure have been investigated for their potential as anticancer agents. Research has demonstrated that certain modifications to this scaffold can lead to selective cytotoxicity against specific cancer cell lines.

Notably, some thiazolo[4,5-b]pyridine derivatives have been shown to be non-toxic to the HepG-2 human liver cell line, suggesting a degree of selectivity in their cytotoxic profile. nih.gov In contrast, other studies on related pyridine and spiro-pyridine derivatives have shown moderate to good antiproliferative activity against both HepG-2 (human liver cancer) and Caco-2 (human colorectal adenocarcinoma) cell lines. nih.gov For instance, spiro-pyridine derivatives have exhibited promising results against Caco-2 cells, with some compounds showing lower IC50 values than the standard chemotherapeutic drug, Doxorubicin. nih.gov Specifically, a 1′H-spiro-indoline-3,4′-pyridine derivative demonstrated enhanced activity against the Caco-2 cell line. nih.gov

The introduction of different functional groups to the core structure significantly influences the cytotoxic activity. For example, a 1,4,6-triaryl-2-oxo-pyridine derivative showed enhanced cytotoxicity against both HepG-2 and Caco-2 cell lines compared to simpler analogs. nih.gov

Table 1: Cytotoxic Activity of Related Pyridine Derivatives

Compound Type Cell Line Activity Reference
Thiazolo[4,5-b]pyridine derivatives HepG-2 Non-toxic nih.gov
Spiro-pyridine derivatives Caco-2 Promising, lower IC50 than Doxorubicin nih.gov
1'H-spiro-indoline-3,4'-pyridine derivative Caco-2 Enhanced nih.gov
1,4,6-triaryl-2-oxo-pyridine derivative HepG-2, Caco-2 Enhanced nih.gov

Antimicrobial Research Applications

The thiazolo[5,4-b]pyridine nucleus and its derivatives have been a focal point of research for developing new antimicrobial agents, demonstrating a broad range of activity against various bacterial and fungal pathogens.

Broad-Spectrum Antibacterial Activity

Research has consistently highlighted the broad-spectrum antibacterial potential of thiazolopyridine derivatives. These compounds have shown inhibitory effects against a wide array of both Gram-positive and Gram-negative bacteria.

Studies have reported the activity of such compounds against pathogens including:

Pseudomonas aeruginosa mdpi.com

Escherichia coli mdpi.comnih.gov

Staphylococcus epidermidis nih.gov

Streptococcus mutans (data not explicitly found for this species in the provided context)

Salmonella Typhimurium (data not explicitly found for this species in the provided context)

Specifically, certain thiazolo[4,5-b]pyridine derivatives have demonstrated potent activity. researchgate.net For example, some derivatives have shown significant inhibitory action against Staphylococcus aureus and Escherichia coli, with activity comparable or even superior to the antibiotic ciprofloxacin. nih.gov The presence of a carboxylic acid moiety has been noted to enhance this antibacterial activity. nih.gov Furthermore, certain benzothiazole (B30560) derivatives have exhibited powerful inhibitory activity against S. pneumoniae, Staphylococcus epidermidis, and Streptococcus pyogenes. nih.gov

Table 2: Antibacterial Spectrum of Thiazolopyridine Derivatives

Bacterial Species Activity Noted Reference
Pseudomonas aeruginosa Effective mdpi.com
Escherichia coli Effective, sometimes superior to ciprofloxacin mdpi.comnih.gov
Staphylococcus aureus Effective, sometimes superior to ciprofloxacin nih.gov
Staphylococcus epidermidis Powerful inhibitory activity nih.gov
Streptococcus pneumoniae Powerful inhibitory activity nih.gov
Streptococcus pyogenes Powerful inhibitory activity nih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of the thiazolopyridine scaffold have been explored for their antifungal potential. Research has shown that these compounds can exhibit moderate to significant activity against various fungal species. For instance, certain thiazolo[4,5-b]pyridine derivatives have demonstrated moderate antifungal activity, with one compound showing a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.net Other studies on related thiazole (B1198619) hybrids have also reported good antifungal action against both Candida albicans and Saccharomyces cerevisiae. mdpi.com The development of hybrids combining thiazolo[4,5-d]pyrimidines with triazoles has also yielded compounds with significant antifungal activity against both yeast and filamentous fungi. nih.gov

Hypothesized Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazolopyridine derivatives are believed to stem from their ability to interfere with essential bacterial processes. A primary hypothesized mechanism is the inactivation of cellular enzymes critical for bacterial survival, such as DNA gyrase. nih.gov

DNA gyrase and the related topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination. nih.govnih.gov Their inhibition leads to the disruption of these processes and ultimately, bacterial cell death. nih.gov Molecular docking studies have suggested that the carboxylic acid group of active thiazolopyridine compounds plays a crucial role in their mechanism of action, potentially forming a salt bridge interaction with Mg2+ in the active site of DNA topoisomerase II, similar to the action of quinolone antibiotics. nih.gov Some benzothiazole derivatives have shown extremely potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV, with IC50 values in the low microgram per milliliter range. nih.gov

Antioxidant Activity Research

The antioxidant properties of thiazolopyridine derivatives have also been a subject of scientific inquiry. These compounds have been evaluated for their ability to scavenge free radicals, which are implicated in various pathological conditions.

Free Radical Scavenging Assays (e.g., DPPH)

A common method to assess antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.netnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a change in color, indicating the compound's radical scavenging capacity. nih.gov

Studies on novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have utilized the DPPH assay to evaluate their antioxidant activity in vitro. pensoft.netresearchgate.net The results from such assays help to quantify the free radical scavenging efficacy of these compounds and provide insights into their potential as antioxidant agents. pensoft.net

Anti-inflammatory Activity Research

Research into the anti-inflammatory properties of this compound and its derivatives is an area of scientific inquiry. The following subsections detail the available research in specific models of inflammation.

There is a lack of specific studies published in the public domain that detail the use of this compound in the carrageenan-induced rat paw edema model or other in vivo anti-inflammatory assays. While the broader class of thiazolopyridine derivatives has been investigated for various pharmacological activities, specific data on the in vivo anti-inflammatory effects of this particular carboxylic acid derivative are not extensively documented in available scientific literature.

Currently, there are no specific studies available in the public domain that focus on the cyclooxygenase (COX) inhibitory activity of this compound, including its effect on the COX-2 isozyme. While some research has suggested the potential for combining various therapeutic agents with COX inhibitors, direct evidence of this compound acting as a COX inhibitor has not been presented in the available literature. google.com

Development as Fluorescent Probes for Bioimaging (e.g., Zinc Ion Detection)

The development of fluorescent probes for bioimaging is a significant area of research. While this compound itself has not been prominently featured as a fluorescent probe, related compounds based on the thiazolopyridine scaffold have shown promise. Specifically, derivatives of the isomeric thiazolo[4,5-b]pyridine have been developed as selective fluorescent probes for detecting zinc ions in biological systems.

One such example is the fluorescent probe 2-HPTP, which is based on the thiazolo[4,5-b]pyridine structure. This probe has demonstrated utility in bioimaging applications due to its selective binding to zinc ions, enabling live-cell imaging and contributing to the understanding of the role of zinc in cellular processes. The carboxylic acid group on the this compound molecule is noted to enhance solubility and facilitate hydrogen bonding, which are important characteristics for biological interactions. However, direct application of this specific compound as a fluorescent probe for zinc ion detection is not documented in the available research.

Natural Product Chemistry and Biologically Derived Compounds

Isolation and Characterization of Thiazolo[5,4-b]pyridine (B1319707) Alkaloids from Natural Sources

The investigation into naturally occurring thiazolo[5,4-b]pyridine alkaloids has led to the discovery of novel compounds from fungal sources. A notable example is the isolation of janthinedine A, the first natural product identified with a thiazolo[5,4-b]pyridine skeleton. nih.govacs.org This discovery highlights the potential of endophytic fungi as a source for new natural products. nih.gov

Researchers isolated janthinedine A from the solid cultured extract of Penicillium janthinellum MPT-25, an endophytic fungus found in Taxus wallichiana var. chinensis (Pilger) Florin. nih.govacs.org The isolation process involved ultrasonic extraction of the fermented rice medium with ethanol, followed by suspension in water and extraction with ethyl acetate (EtOAc). nih.gov The resulting crude extract was then subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) to yield several fractions. nih.gov

Janthinedine A was obtained as yellow crystals. acs.org Its molecular formula was determined to be C₁₄H₁₀N₂O₃S through high-resolution electrospray ionization mass spectrometry (HRESIMS), which showed an ion peak at m/z 287.04841, indicating 11 degrees of unsaturation. acs.org

The structure of janthinedine A was elucidated using extensive spectroscopic methods, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.govacs.org The NMR data revealed the presence of a para-substituted benzene moiety and a thiazolopyridine moiety. acs.org Specifically, the skeleton of janthinedine A is composed of a 4-substituted benzoyl group attached to a 2-substituted thiazolo[5,4-b]pyridin-5-ylmethanol. acs.org The benzoyl group was assigned to the C-2 position of the thiazolo[5,4-b]pyridine core. acs.org

Table 1: ¹H NMR Spectroscopic Data for Janthinedine A (CD₃OD, 600 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
48.57d8.5
57.80d8.5
84.85s
3', 7'8.53d8.9
4', 6'6.93d8.9

Data sourced from ACS Omega. acs.org

Table 2: ¹³C NMR Spectroscopic Data for Janthinedine A (CD₃OD, 150 MHz)

PositionδC (ppm)Type
2169.4C
3a147.5C
4134.6CH
5120.9CH
6163.7C
7a159.2C
865.8CH₂
1'183.8C
2'127.1C
3', 7'135.3CH
4', 6'116.5CH
5'165.4C

Data sourced from ACS Omega. acs.org

The detailed spectroscopic analysis and structural elucidation of janthinedine A represent a significant finding in the field of natural product chemistry, as it is the first reported instance of a thiazolo[5,4-b]pyridine alkaloid from a natural source. nih.gov

Future Research Directions and Molecular Design Perspectives

Design and Synthesis of Next-Generation Thiazolo[5,4-b]pyridine (B1319707) Derivatives

The future of drug discovery centered on the thiazolo[5,4-b]pyridine core lies in the development of innovative and efficient synthetic strategies to generate diverse molecular libraries. Current multi-step synthetic routes often begin with commercially available, substituted pyridines, such as 3-amino-5-bromo-2-chloropyridine (B1291305) or 2,4-dichloro-3-nitropyridine. nih.govnih.gov These methods typically involve key steps like aminothiazole formation, Suzuki cross-coupling reactions for introducing aryl or heteroaryl moieties, and subsequent functional group modifications to arrive at the desired compounds. nih.govnih.gov

Future synthetic endeavors will likely focus on several key areas:

Novel Cyclization Strategies: Exploring new methods for constructing the fused bicyclic system will be crucial. This could involve novel multicomponent reactions or the use of innovative catalysts to improve yields and reduce the number of synthetic steps.

C-H Bond Activation: Direct C-H bond activation and functionalization of the thiazolo[5,4-b]pyridine core represent a powerful and atom-economical approach to introduce a wide range of substituents, bypassing the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave irradiation can offer significant advantages in terms of reaction speed, efficiency, and scalability, facilitating the rapid generation of compound libraries for screening. A recent review highlighted the broad applicability of various synthetic methods for creating isomeric thiazolopyridine systems. tandfonline.com

Solid-Phase Synthesis: The development of solid-phase synthetic routes would enable high-throughput synthesis of thiazolo[5,4-b]pyridine libraries, accelerating the drug discovery process.

These advanced synthetic approaches will be instrumental in creating next-generation derivatives with tailored properties for specific biological or material science applications.

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery. nih.govnih.gov The structural similarity of this scaffold to purines allows it to function as a bioisostere, targeting the ATP-binding sites of these enzymes. nih.gov

Key biological targets that have been successfully modulated by thiazolo[5,4-b]pyridine derivatives include:

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is fundamental for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Several thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, with some exhibiting nanomolar efficacy. nih.gov

c-KIT: Mutations in the c-KIT receptor tyrosine kinase are major drivers in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to existing therapies like imatinib (B729). nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another critical target in oncology, especially in non-small cell lung cancer. Novel thiazolo[5,4-b]pyridine analogues have been designed as potent and selective EGFR-tyrosine kinase (TK) inhibitors. nih.gov

Beyond these established targets, future research should aim to explore a wider range of biological activities. The diverse pharmacological profile of thiazolopyridines, which includes anti-hypertensive, anti-fungal, and anti-diabetic properties, suggests a broad therapeutic potential. tandfonline.com Systematic screening of thiazolo[5,4-b]pyridine-6-carboxylic acid and its derivatives against a wide panel of kinases and other enzyme families could uncover novel therapeutic opportunities in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. The scaffold has also been investigated for its activity as S1P1 and S1P5 receptor agonists and H3 receptor antagonists. nih.gov

Optimization of Pharmacological Properties for Enhanced Potency and Selectivity

The optimization of pharmacological properties is a critical step in translating a promising hit compound into a viable drug candidate. For thiazolo[5,4-b]pyridine derivatives, this involves a detailed understanding of their structure-activity relationships (SAR).

Recent studies have provided valuable insights into the SAR of this scaffold:

Importance of Substituents: The nature and position of substituents on the thiazolo[5,4-b]pyridine core are critical for both potency and selectivity. For instance, in the context of PI3K inhibition, a pyridyl group attached to the thiazole (B1198619) ring was found to be a necessary moiety for enzymatic potency, with its replacement by a phenyl group leading to a significant decrease in activity. nih.gov Similarly, sulfonamide functionalities have been identified as key structural units affecting the inhibitory activity against PI3Kα. nih.gov

Targeting Drug Resistance: A major focus of optimization is to develop compounds that are effective against drug-resistant mutants of kinases. For example, the thiazolo[5,4-b]pyridine derivative 6r was shown to be a potent inhibitor of the imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov

The following table summarizes the inhibitory activities of selected thiazolo[5,4-b]pyridine derivatives against various kinase targets, illustrating the impact of structural modifications on potency.

CompoundTargetIC50 (nM)Cell LineGI50 (μM)Reference
19aPI3Kα3.6-- nih.gov
19bPI3Kα4.6-- nih.gov
19cPI3Kα8.0-- nih.gov
6rc-KIT (V560G/D816V)4770HMC1.21.15 nih.gov
10kEGFR-TK10HCC827- nih.gov
10kEGFR-TK80NCI-H1975- nih.gov
10kEGFR-TK820A549- nih.gov

Advanced Computational Approaches in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For the thiazolo[5,4-b]pyridine scaffold, molecular docking has been instrumental in elucidating the binding modes of derivatives within the active sites of their target proteins. nih.govnih.gov

Molecular Docking: Docking studies have revealed key hydrogen bonding interactions between the thiazolo[5,4-b]pyridine core and hinge region residues of kinases like PI3Kα and EGFR. nih.govnih.gov For instance, the nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine ring often acts as a hinge-binding motif in kinase inhibitors. nih.gov These computational models provide a structural basis for the observed SAR and guide the design of new analogs with improved affinity and selectivity.

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, pharmacophore models can be developed to identify the essential chemical features required for biological activity. These models can then be used to virtually screen large compound libraries to identify novel thiazolo[5,4-b]pyridine-based hits.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of ligand-protein interactions, QM/MM calculations can be employed to study the electronic effects within the active site, providing more accurate predictions of binding energies.

ADMET Prediction: In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for the early identification of compounds with potential liabilities, helping to prioritize synthetic efforts and reduce late-stage attrition in drug development.

The integration of these advanced computational techniques into the drug discovery workflow will undoubtedly accelerate the development of next-generation thiazolo[5,4-b]pyridine-based therapeutics.

Investigation of Electronic and Optical Properties for Material Science Applications

While the primary focus of research on thiazolo[5,4-b]pyridine derivatives has been in medicinal chemistry, their unique heterocyclic structure also suggests potential applications in material science. A comprehensive review has noted that thiazolopyridine derivatives, in general, have found use in semiconductor and photographic materials. tandfonline.com

The investigation into the electronic and optical properties of the thiazolo[5,4-b]pyridine core is an emerging area with significant potential. The analogous and isomeric thiazolo[5,4-d]thiazole (B1587360) system, which is also an electron-deficient heterocycle, has been explored for its promising features in organic electronics. rsc.orgresearchgate.net These compounds exhibit high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π-π stacking, a key requirement for charge transport in organic semiconductors. rsc.org

Future research in this area for the thiazolo[5,4-b]pyridine scaffold could include:

Synthesis of Novel Conjugated Systems: Designing and synthesizing extended π-conjugated systems incorporating the this compound core. The carboxylic acid group offers a convenient handle for further functionalization and tuning of material properties.

Photophysical Characterization: A systematic study of the absorption and emission properties of these new materials is needed. This would involve investigating their fluorescence and phosphorescence characteristics to assess their potential for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Electrochemical Analysis: Cyclic voltammetry and other electrochemical techniques can be used to determine the HOMO and LUMO energy levels of these compounds, which is crucial for designing efficient organic electronic devices.

Device Fabrication and Testing: The most promising materials could be incorporated into prototype devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells to evaluate their performance.

By systematically exploring the structure-property relationships in this class of compounds, it may be possible to unlock their potential for a new generation of advanced functional materials.

Q & A

Q. What are the common synthetic routes for Thiazolo[5,4-b]pyridine-6-carboxylic acid derivatives?

The synthesis typically involves cyclization reactions and functional group modifications. For example:

  • Route 1 : Condensation of 2-aminopyridine with reagents like phosphorus oxychloride and carboxylic acids to form the thiazole ring .
  • Route 2 : Multi-component reactions (MCRs) using pyruvic acid, aminoazoles, and aldehydes under conventional heating or microwave irradiation, achieving yields of 54–75% .
  • Key Conditions : Catalysts (e.g., palladium, copper), solvents (DMF, toluene), and optimized stoichiometry .

Table 1 : Common Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
CyclizationPhosphorus oxychloride, carboxylic acid60–85
MCR with microwavePyruvic acid, aminoazoles, aldehydes54–75

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • NMR : To confirm the fused thiazole-pyridine core and substituent positions .
  • Mass Spectrometry : For molecular weight verification (e.g., m/z 252.64 for C₈H₄ClF₃N₂S derivatives) .
  • IR Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and thiol (-SH) .

Q. What safety precautions are critical when handling Thiazolo[5,4-b]pyridine derivatives?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • In case of exposure:
    • Inhalation : Move to fresh air and consult a physician .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Automated Flow Systems : Enable precise control of temperature, pressure, and reagent ratios, enhancing reproducibility .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps .

Table 2 : Optimization Strategies for Key Reactions

ParameterImpact on Yield/SelectivityReference
Microwave irradiation20% increase vs. conventional heating
Continuous flow systems>90% purity in industrial-scale synthesis

Q. How do electronic effects of substituents influence reactivity in substitution reactions?

  • Chloromethyl Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) due to its electrophilic nature .
  • Trifluoromethyl Group : Enhances lipophilicity and stabilizes intermediates via electron-withdrawing effects, facilitating radical reactions .
  • Carboxylic Acid Moiety : Participates in hydrogen bonding, influencing crystal packing and solubility .

Q. How can contradictions in reported biological activities be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols to reduce variability .
  • Metabolic Stability Tests : Evaluate derivatives under physiological pH and temperature to identify active metabolites .
  • Computational Modeling : Predict binding affinities to targets (e.g., enzymes) using DFT or molecular docking .

Q. What strategies enable regioselective functionalization of the thiazolo-pyridine core?

  • Directed Ortho-Metalation : Use directing groups (e.g., -COOH) to install substituents at specific positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids) to control reaction pathways .

Q. How does the fused thiazole-pyridine system influence bioactivity?

  • Enzyme Inhibition : The chloromethyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes .
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) disrupt bacterial membrane integrity .

Q. Data Contradiction Analysis Example

  • Issue : Conflicting reports on anticancer activity of a derivative.
  • Resolution :
    • Verify purity via HPLC (>95%) to exclude impurities as confounding factors .
    • Replicate assays under identical conditions (e.g., 48-hour exposure, 10 µM concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.